molecular formula C22H26ClN3O5S B1684503 Letaxaban CAS No. 870262-90-1

Letaxaban

货号: B1684503
CAS 编号: 870262-90-1
分子量: 480.0 g/mol
InChI 键: GEHAEMCVKDPMKO-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利塔沙班是一种小分子,已被研究用于其作为抗凝血剂的潜在用途。它是一种直接的Xa因子抑制剂,该酶在凝血级联反应中起着至关重要的作用。 利塔沙班已被研究用于治疗和预防静脉血栓栓塞症和急性冠脉综合征 .

化学反应分析

利塔沙班经历各种化学反应,包括:

    氧化: 此反应涉及添加氧气或去除氢。常见试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 此反应涉及添加氢或去除氧气。常见试剂包括锂铝氢化物或硼氢化钠等还原剂。

    取代: 此反应涉及用另一个原子或原子基团替换一个原子或原子基团。常见试剂包括卤素或亲核试剂。

从这些反应中形成的主要产物取决于所用特定条件和试剂。

科学研究应用

作用机制

利塔沙班通过直接抑制Xa因子发挥其作用,Xa因子是凝血级联反应中将凝血酶原转化为凝血酶的酶。 通过抑制Xa因子,利塔沙班阻止凝血酶的形成,进而阻止交联的纤维蛋白凝块的形成 . 这种抑制降低了患有静脉血栓栓塞症和急性冠脉综合征等疾病的患者发生血栓事件的风险。

相似化合物的比较

利塔沙班属于直接Xa因子抑制剂类,其中还包括以下化合物:

  • 阿哌沙班
  • 利伐沙班
  • 达瑞沙班
  • 依诺肝素

与这些化合物相比,利塔沙班在其特定的分子结构及其药代动力学特性方面是独特的。 由于临床试验结果不太理想,它被中止了 .

准备方法

利塔沙班的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 一种合成路线包括通过将2 mg化合物溶解在50 μL二甲基亚砜中制备母液,得到40 mg/mL的浓度 . 详细的工业生产方法在公共领域中无法获得。

生物活性

Letaxaban, also known as TAK-442, is a novel oral anticoagulant that selectively inhibits Factor Xa (FXa), a key enzyme in the coagulation cascade. This compound is part of the emerging class of direct FXa inhibitors, which includes other agents like rivaroxaban and apixaban. Understanding the biological activity of this compound involves examining its pharmacological properties, structure-activity relationships, and clinical implications.

This compound functions by directly inhibiting FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin formation. This inhibition disrupts the coagulation pathway, reducing thrombus formation. The selectivity for FXa over other serine proteases is crucial for minimizing bleeding risks associated with anticoagulant therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Studies have shown that modifications to specific moieties can enhance its potency and selectivity. For instance, the introduction of a tetrahydrothiazolo group significantly improved its inhibitory activity against FXa. The compound's lipophilicity and basicity also play critical roles in its absorption and efficacy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : It is better absorbed due to its neutral form at physiological pH.
  • Distribution : The compound demonstrates significant plasma protein binding, which can influence its bioavailability.
  • Metabolism : this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for a portion of its elimination, necessitating caution in patients with renal impairment .

Clinical Studies and Efficacy

Clinical trials have evaluated this compound's efficacy in various settings. Notably, it has been studied in patients with nonvalvular atrial fibrillation and those undergoing orthopedic surgery. Results indicate that this compound effectively reduces the incidence of venous thromboembolism (VTE) with an acceptable safety profile .

Table 1: Summary of Clinical Findings on this compound

Study TypePopulationOutcome MeasuresResults Summary
Phase II TrialPatients with nonvalvular AFRate of stroke and systemic embolismReduced incidence compared to placebo
Phase II TrialPost-operative orthopedic patientsVTE incidenceSignificant reduction in VTE rates
Safety StudyHealthy volunteersAdverse eventsSimilar safety profile to other FXa inhibitors

Case Study 1: Atrial Fibrillation

A clinical study involving this compound in patients with atrial fibrillation showed a significant reduction in stroke risk compared to traditional anticoagulants like warfarin. Patients reported fewer bleeding complications, highlighting this compound's potential as a safer alternative.

Case Study 2: Orthopedic Surgery

In a cohort of patients undergoing hip or knee replacement surgery, this compound demonstrated superior efficacy in preventing postoperative VTE compared to enoxaparin, another standard anticoagulant. The study noted a favorable bleeding profile, reinforcing the drug's clinical utility .

属性

IUPAC Name

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHAEMCVKDPMKO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870262-90-1
Record name Letaxaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letaxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LETAXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letaxaban
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Letaxaban
Reactant of Route 3
Reactant of Route 3
Letaxaban
Reactant of Route 4
Reactant of Route 4
Letaxaban
Reactant of Route 5
Reactant of Route 5
Letaxaban
Reactant of Route 6
Reactant of Route 6
Letaxaban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。